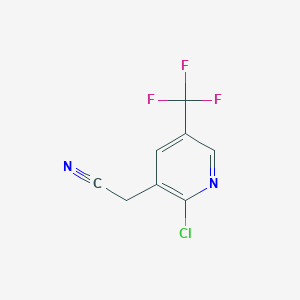
2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H4ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and an acetonitrile group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution at the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions often involve elevated temperatures and pressures to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substitution reactions yield products where the chloro group is replaced by other functional groups.
- Oxidation and reduction reactions yield corresponding oxides or reduced derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the acetonitrile group but shares similar reactivity.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a bromo group instead of a chloro group.
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the fourth position.
Uniqueness: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and applications. The combination of chloro, trifluoromethyl, and acetonitrile groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFBRDADSSZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


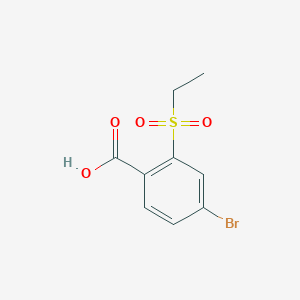
![Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)
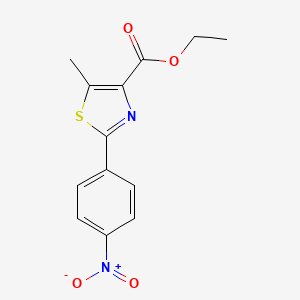
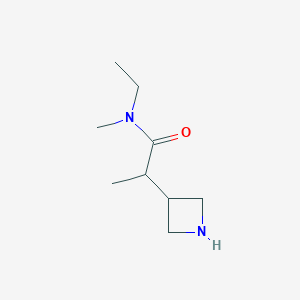

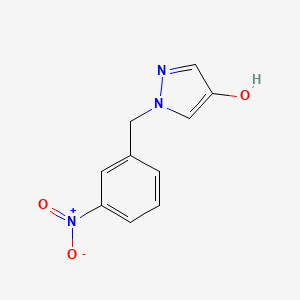
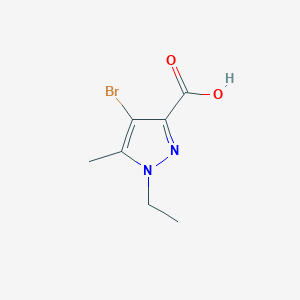
![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
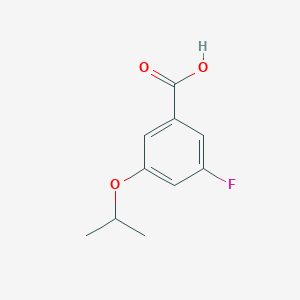
![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)



